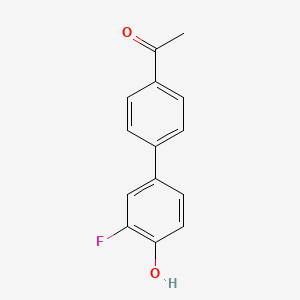

4-(4-Acetylphenyl)-2-fluorophenol

Descripción general

Descripción

4-(4-Acetylphenyl)-2-fluorophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-2-fluorophenol typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxyacetophenone and 2-fluorophenol.

Reaction Conditions: The acetylation of 4-hydroxyacetophenone is carried out using acryloyl chloride in the presence of triethylamine (TEA) as a base.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Acetylphenyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products:

Oxidation: Formation of 4-(4-Acetylphenyl)-2-fluorobenzophenone.

Reduction: Formation of 4-(4-Hydroxyphenyl)-2-fluorophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-(4-Acetylphenyl)-2-fluorophenol exhibit potential anticancer activity. Studies have focused on the compound's ability to induce apoptosis in cancer cells, particularly through mechanisms involving oxidative stress and the modulation of signaling pathways associated with cell survival and death. For instance, derivatives of acetophenone have been investigated for their efficacy against various cancer cell lines, suggesting a promising avenue for drug development.

Antimicrobial Activity

The compound's phenolic structure is known for its antimicrobial properties. Preliminary studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

Material Science

Liquid Crystalline Behavior

this compound exhibits thermotropic liquid crystalline behavior, transitioning from solid to liquid crystalline states upon heating. This property is valuable in the development of liquid crystal displays (LCDs) and optical devices due to its unique optical characteristics. The fluorinated structure enhances stability and can improve the performance of materials used in electronic applications.

Water-Repellent Coatings

The presence of fluorine in the compound contributes to water-repellent properties. This characteristic is beneficial for creating coatings that resist moisture and stains, which can be applied in various industries, including textiles and construction.

Biological Research

Mechanism of Action Studies

Research into the mechanism of action of this compound highlights its interaction with biological targets. The compound's ability to form hydrogen bonds with proteins suggests potential roles in enzyme inhibition or receptor modulation, which are critical for understanding its therapeutic effects .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Initial assessments indicate low toxicity levels in model organisms, making it a candidate for further pharmacological studies . Such evaluations are crucial before advancing to clinical applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(4-Acetylphenyl)-2-fluorophenol involves its interaction with various molecular targets

Actividad Biológica

4-(4-Acetylphenyl)-2-fluorophenol, also known as a derivative of fluorinated phenols, has garnered attention in scientific research due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H12FNO2. The structure consists of a fluorine atom and an acetyl group attached to a phenolic ring, which contributes to its unique chemical behavior.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been noted for its effectiveness against various microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, potentially affecting metabolic pathways in target organisms .

- Receptor Binding : There is evidence suggesting that this compound interacts with certain receptors, which could modulate physiological responses.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Enzyme Inhibition Studies

Inhibition assays revealed that this compound effectively inhibited the activity of certain enzymes involved in bacterial metabolism. For instance, it showed an IC50 value of approximately 25 µM against β-lactamase enzymes, indicating its potential as a lead compound in antibiotic development.

Case Studies

One notable case study investigated the compound's effects on cancer cell lines. In vitro tests indicated that treatment with this compound led to significant apoptosis in human leukemia cells at concentrations as low as 5 µM. Flow cytometry analysis confirmed increased levels of caspase-3 activation, a key marker of apoptosis.

Propiedades

IUPAC Name |

1-[4-(3-fluoro-4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(15)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEUAXHYRAFURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559712 | |

| Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117339-55-6 | |

| Record name | 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.